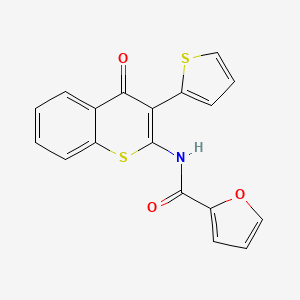![molecular formula C15H12N4OS B2474348 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine CAS No. 866040-99-5](/img/no-structure.png)
2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine” is a complex organic molecule that contains a naphthalene ring (a polycyclic aromatic hydrocarbon), a thiazole ring (a heterocyclic compound containing sulfur and nitrogen), and a guanidine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzylamine and furanone . The exact method would depend on the specific substituents and their positions in the final compound.Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic naphthalene and thiazole rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the naphthalene, thiazole, and guanidine groups. Naphthalene rings are often involved in electrophilic aromatic substitution reactions, while thiazoles can participate in a variety of reactions including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, melting point, boiling point, and stability .Scientific Research Applications
Antimicrobial and Antifungal Properties
- Patel, K. H., & Patel, Y. (2015) reported on heterocyclic compounds related to the chemical , demonstrating their effectiveness against various Gram-positive and Gram-negative bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. Their antifungal activity was also noted against strains like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015).
Antiproliferative Activity
- Mansour, E., et al. (2020) synthesized derivatives and evaluated them for their antimicrobial and antiproliferative activities. Notably, one derivative exhibited significant inhibitory effect on HCT-116 cancer cells, highlighting its potential as an anti-proliferative agent (Mansour et al., 2020).
Anticonvulsant Screening
- Arshad, M., et al. (2019) synthesized β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones and assessed their anticonvulsant activity. Several compounds showed significant activity against animal models, suggesting potential in anticonvulsant applications (Arshad et al., 2019).
Antihyperglycemic Activity
- Imran, M., et al. (2009) conducted a study on derivatives for their antihyperglycemic activity, indicating potential applications in diabetes management (Imran, Yar, & Khan, 2009).
Neuroblastoma Imaging Agents
- Hadrich, D., et al. (1999) explored the synthesis of fluorescent compounds related to the NET substrate for potential use in neuroblastoma imaging, demonstrating the diverse applications of such compounds in medical diagnostics (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
Anticancer Evaluation
- Salahuddin, et al. (2014) synthesized derivatives and evaluated them for anticancer activity, with one compound showing notable activity against a breast cancer cell line (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine involves the condensation of naphthalen-1-ylmethylidene-thiosemicarbazide with guanidine in the presence of a suitable catalyst.", "Starting Materials": [ "Naphthalen-1-ylmethylidene-thiosemicarbazide", "Guanidine" ], "Reaction": [ "To a solution of naphthalen-1-ylmethylidene-thiosemicarbazide (1.0 g, 4.2 mmol) in ethanol (10 mL), add guanidine (0.5 g, 5.3 mmol) and a catalytic amount of p-toluenesulfonic acid (0.01 g).", "Heat the reaction mixture at reflux for 4 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold ethanol and dry under vacuum to obtain the desired product as a yellow solid (yield: 80%)." ] } | |
CAS RN |
866040-99-5 |
Molecular Formula |
C15H12N4OS |
Molecular Weight |
296.35 |
IUPAC Name |
2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C15H12N4OS/c16-14(17)19-15-18-13(20)12(21-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H4,16,17,18,19,20)/b12-8+ |
InChI Key |
DSPXCIGFWJXWIL-XYOKQWHBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N=C(S3)N=C(N)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



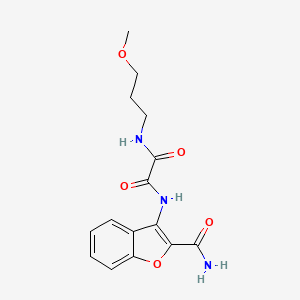
![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)
![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)

![1-[(4-nitrobenzyl)oxy]-1H-imidazole](/img/structure/B2474276.png)
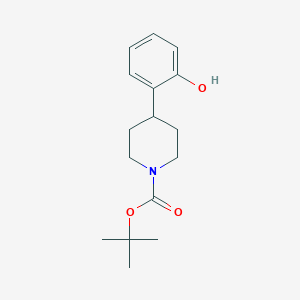
![2-[1-Cyano-2-(2-furyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474281.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2474282.png)
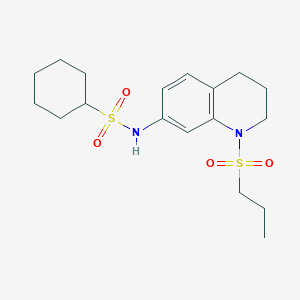
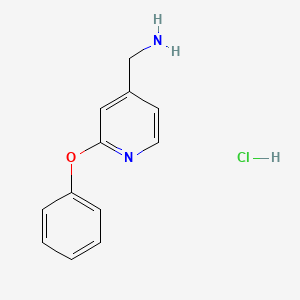
![N-(3-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2474286.png)
